[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid
Description
[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid is a fluorinated small molecule featuring a cyclopropylamine core linked to a 2-fluorobenzyl group and an acetic acid moiety. The compound’s ortho-fluorine substitution likely influences steric and electronic characteristics, impacting solubility, metabolic stability, and biological interactions .
Properties
IUPAC Name |
2-[cyclopropyl-[(2-fluorophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-9(11)7-14(8-12(15)16)10-5-6-10/h1-4,10H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBZUQLXMVLNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the 2-Fluoro-Benzyl Group: The 2-fluoro-benzyl group can be attached via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a nucleophile.
Formation of the Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Fluorine Substitution Patterns
[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic Acid (CAS 1183443-45-9)
- Structure : Fluorine at the meta position (3-fluoro) on the benzyl ring.
- Molecular Weight : 223.25 g/mol .
- Lower symmetry may reduce melting point relative to the ortho isomer.
[Cyclopropyl-(4-fluoro-benzyl)-amino]-acetic Acid (CAS 1251036-55-1)
- Structure : Fluorine at the para position (4-fluoro).
- Molecular Weight : ~223 g/mol (estimated).
- Key Differences :
Halogenated Derivatives
[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic Acid (CAS 1179665-66-7)
Functional Group Modifications
[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic Acid (CAS 1184646-60-3)
- Structure : Nitro group at the meta position.
- Molecular Weight : ~250 g/mol (estimated).
- Higher reactivity may reduce in vivo stability compared to fluoro analogs .
[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic Acid (CAS 1181666-25-0)
Data Table: Key Properties of Analogs
| Compound Name | CAS Number | Substituent Position | Molecular Weight (g/mol) | Key Property Differences vs. Target Compound |
|---|---|---|---|---|
| [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid | 1183443-45-9 | 3-fluoro | 223.25 | Lower steric hindrance, reduced symmetry |
| [Cyclopropyl-(4-fluoro-benzyl)-amino]-acetic acid | 1251036-55-1 | 4-fluoro | ~223 | Enhanced electron withdrawal, higher stability |
| [(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid | 1179665-66-7 | 2-fluoro, 6-chloro | 257.69 | Increased lipophilicity, potential toxicity |
| [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid | 1184646-60-3 | 3-nitro | ~250 | Higher reactivity, lower metabolic stability |
| [Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid | 1181666-25-0 | 4-methoxy | ~237 | Improved solubility, reduced CNS activity |
Research Findings and Implications
- Metabolic Stability : Fluorine at the ortho position may reduce cytochrome P450-mediated oxidation compared to para-substituted analogs, as seen in related fluorinated pharmaceuticals .
Biological Activity
Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid is an organic compound notable for its unique structural characteristics, including a cyclopropyl group and a fluorine-substituted benzene moiety. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular diseases and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 223.24 g/mol
The presence of the fluorine atom enhances the compound's binding affinity to specific biological targets, potentially improving its pharmacological properties compared to non-fluorinated analogs.
The biological activity of Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid is primarily mediated through its interaction with soluble guanylyl cyclase (sGC), an enzyme involved in the nitric oxide signaling pathway. This compound activates sGC in a nitric oxide-independent manner, leading to increased levels of cyclic guanosine monophosphate (cGMP). The elevation of cGMP results in vasodilation and relaxation of smooth muscle cells within blood vessels, indicating potential therapeutic implications for treating cardiovascular conditions.
Cardiovascular Effects
Research indicates that Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid can induce vasodilation, making it a candidate for treating hypertension and other cardiovascular disorders. The activation of sGC contributes to enhanced blood flow and reduced vascular resistance.
Neuropharmacological Potential
The compound's structural similarities to other psychoactive agents suggest possible interactions with serotonin receptors, particularly the 5-HT receptor. Preliminary studies on related compounds have shown that modifications on the cyclopropyl structure can enhance selectivity and potency at these receptors, indicating that Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid may also possess neuropharmacological activity .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds similar to Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid, providing insights into its potential applications:
- Study on 5-HT Receptor Agonists : A series of N-substituted 2-phenylcyclopropylmethylamines demonstrated significant selectivity for the 5-HT receptor, with some compounds exhibiting EC values as low as 23 nM. These findings suggest that structural modifications can lead to enhanced receptor selectivity, which may be applicable to Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid .
- Inhibition of Acetylcholinesterase (AChE) : Although not directly tested on Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid, related compounds have shown promise as AChE inhibitors, which are crucial in treating Alzheimer's disease. This suggests potential avenues for further investigation into the neuroprotective effects of this compound .
Comparative Analysis with Similar Compounds
The following table summarizes key features of Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid | CHFNO | Contains a cyclopropyl group and a fluorobenzene moiety |
| Cyclopropyl-(2-chloro-benzyl)-amino-acetic acid | CHClNO | Contains a cyclopropyl group and a chlorobenzene moiety |
| [(2-Fluoro-benzyl)-methyl-amino]-acetic acid | CHFNO | Lacks the cyclopropyl group but contains a fluorobenzene moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
